molecular formula C14H18BrNO2 B1376244 tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 1414958-70-5

tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B1376244
CAS No.: 1414958-70-5
M. Wt: 312.2 g/mol
InChI Key: YZEZLDIZHPBHGQ-UHFFFAOYSA-N
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Description

tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a chemical compound with the molecular formula C14H18O2N1Br1. It is a derivative of indene, a bicyclic hydrocarbon, and contains a bromine atom and a carbamate group. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is classified as an Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It has a WGK of 3, indicating it is highly hazardous to water . The compound does not have a flash point .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the reaction of 6-bromo-2,3-dihydro-1H-indene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The indene moiety can be oxidized to form corresponding ketones or alcohols.

    Reduction Reactions: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted indene derivatives with various functional groups.

    Oxidation Reactions: Products include ketones or alcohols derived from the indene moiety.

    Reduction Reactions: Products include amines derived from the reduction of the carbamate group.

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with various molecular targets. The bromine atom and carbamate group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate
  • tert-Butyl 6-bromo-1H-indole-1-carboxylate
  • tert-Butyl (2-methyl-1-oxo-3-phenylpropan-2-yl)carbamate

Uniqueness

tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to the presence of the bromine atom and the indene moiety. These structural features confer specific reactivity and biological activity that distinguish it from other similar compounds. The bromine atom, in particular, allows for selective substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-5-9-4-6-10(15)8-11(9)12/h4,6,8,12H,5,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEZLDIZHPBHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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